![molecular formula C30H25ClN4O3S B307192 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione](/img/structure/B307192.png)
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione is a chemical compound that belongs to the class of imidazolidine-2-thione derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione has several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry. Studies have shown that this compound exhibits significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess potent anti-inflammatory and anti-microbial properties.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione is not fully understood. However, studies have suggested that the compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to inhibit the growth of various microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione in lab experiments is its potent anti-cancer activity. This makes it an ideal candidate for studying the mechanisms of cancer development and progression. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione. One direction is to explore its potential as a novel anti-cancer agent and to investigate its mechanism of action in more detail. Another direction is to study its potential applications in other fields, such as material science and catalysis. Additionally, further research is needed to improve the solubility of this compound in water, which could broaden its potential applications in lab experiments.
Conclusion
In conclusion, 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione is a promising compound with significant potential applications in various fields, including medicinal chemistry, material science, and catalysis. Its potent anti-cancer, anti-inflammatory, and anti-microbial properties make it an ideal candidate for scientific research. Further research is needed to explore its potential applications and to improve its solubility in water.
Méthodes De Synthèse
The synthesis of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione can be achieved through a multi-step process involving the reaction of various reagents. The synthesis starts with the reaction of 4-chloroaniline and 4-methoxybenzaldehyde in the presence of an acid catalyst to form 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. This intermediate is then reacted with thiosemicarbazide to form 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2(3H)-thione. The final compound is obtained by reacting the intermediate with p-anisidine in the presence of an acid catalyst.
Propriétés
Nom du produit |
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione |
|---|---|
Formule moléculaire |
C30H25ClN4O3S |
Poids moléculaire |
557.1 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione |
InChI |
InChI=1S/C30H25ClN4O3S/c1-36-25-14-6-21(7-15-25)32-28-29(33-22-8-16-26(37-2)17-9-22)35(24-12-18-27(38-3)19-13-24)30(39)34(28)23-10-4-20(31)5-11-23/h4-19H,1-3H3 |
Clé InChI |
OGOQETUPGHWMPY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)N(C(=S)N2C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Cl |
SMILES canonique |
COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)N(C(=S)N2C4=CC=C(C=C4)OC)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-{2-[(4-methylphenyl)imino]-1,2-dipiperidin-1-ylethylidene}aniline](/img/structure/B307109.png)



![1-N,2-N-bis(4-methylphenyl)-1-N',2-N'-bis[(1R)-1-phenylethyl]ethanediimidamide](/img/structure/B307118.png)

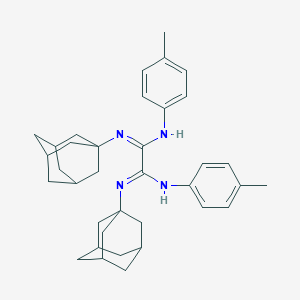

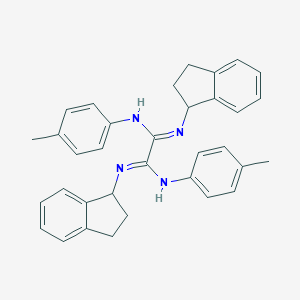
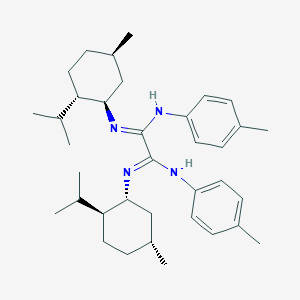
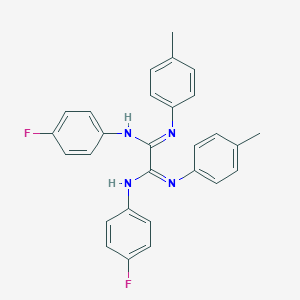
![Ethyl 4-[(1,2-bis[4-(dimethylamino)anilino]-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307127.png)
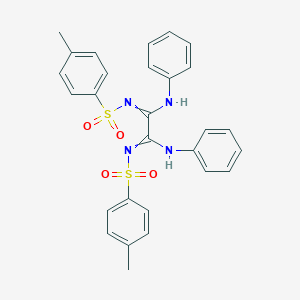
![N~1~,N~2~-bis[4-(dimethylamino)phenyl]-N'~1~,N'~2~-diphenylethanediimidamide](/img/structure/B307131.png)